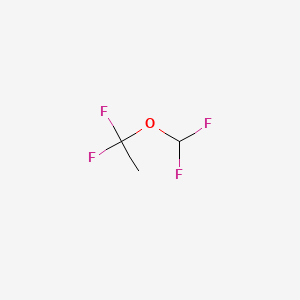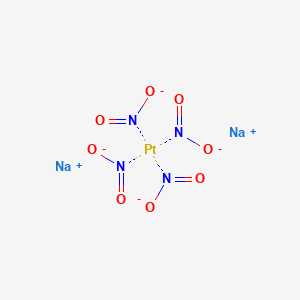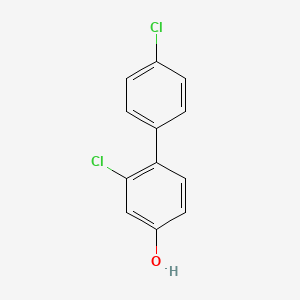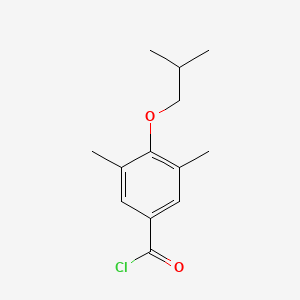
4-iso-Butoxy-3,5-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO₂. It is a derivative of benzoyl chloride, featuring an iso-butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride typically involves the reaction of 3,5-dimethylbenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-iso-Butoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 4-iso-Butoxy-3,5-dimethylbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Dehydrating Agents: Thionyl chloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
4-iso-Butoxy-3,5-dimethylbenzoic acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological studies to modify and study the behavior of different molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the iso-butoxy group, making it less versatile in certain reactions.
4-Butoxy-3,5-dimethylbenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different reactivity and properties.
4-iso-Butoxybenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
4-iso-Butoxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both the iso-butoxy group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical and research applications.
Propiedades
Número CAS |
1443306-52-2 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3 |
Clave InChI |
ZQHXKIHBXUFIDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(C)C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


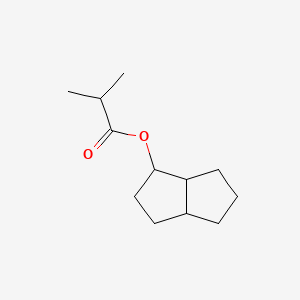



![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
